Nitroxinil eglumine is a veterinary pharmaceutical compound primarily used as an anthelmintic and flukicide in livestock. It is particularly effective against various parasitic infections, including those caused by liver flukes and gastrointestinal nematodes. Nitroxinil is a nitrate derivative of benzene compounds, known for its broad-spectrum efficacy in treating parasitic infections in animals.
Nitroxinil was first synthesized in the mid-20th century and has since been utilized extensively in veterinary medicine. The compound is commonly administered as an injectable solution or as a drench formulation, depending on the specific requirements of animal treatment.
Nitroxinil eglumine falls under the category of veterinary pharmaceuticals, specifically classified as an anthelmintic agent. It is recognized for its ability to disrupt the metabolic processes of parasites, leading to their elimination from the host organism.
The synthesis of nitroxinil typically involves several chemical reactions starting from simpler organic compounds. A notable method includes the reaction of 2-nitroaniline with carbon disulfide and sodium hydroxide, followed by subsequent steps that yield the final product.
The molecular structure of nitroxinil can be described by its chemical formula . It features a nitro group attached to a phenolic structure, contributing to its biological activity.
CC(=O)N1C(=O)C2=C(C(=C1)C(=O)N(C2=O)C(=O)N)C(=O)N
.Nitroxinil undergoes various chemical reactions that are crucial for its activity and application:
Nitroxinil acts primarily by uncoupling oxidative phosphorylation within the mitochondria of parasites. This disrupts ATP production, leading to energy depletion and eventual death of the parasitic organisms.
Nitroxinil eglumine is primarily used in veterinary medicine for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: